molecular formula C16H8Na2O8S2 B1255363 Sodium 6,8-dihydroxypyrene-1,3-disulfonate CAS No. 61255-63-8

Sodium 6,8-dihydroxypyrene-1,3-disulfonate

Cat. No. B1255363
CAS RN: 61255-63-8
M. Wt: 438.3 g/mol
InChI Key: JISMNCQKTAIERN-UHFFFAOYSA-L
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Description

Sodium 6,8-dihydroxypyrene-1,3-disulfonate, also known as DHPDS, is a pH-sensitive dye . It is used to measure pH changes inside cells (pHi) and to create charge transfer complexes for studies on nanostructure assembly .


Molecular Structure Analysis

The molecular formula of this compound is C16H8Na2O8S2 . Its molecular weight is 418.37 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of ≥250 °C (lit.) . It is soluble in DMF, water, and methanol .

Scientific Research Applications

1. Relaxation Mechanisms in Aqueous Solutions

Sodium 6,8-dihydroxypyrene-1,3-disulfonate (DPD) has been studied in relation to the relaxation mechanism of electronically excited hydroxypyrenes in aqueous solutions. Lundy-Douglas and Schelly (1976) explored the recombination rate constants of solvated electrons ejected from the excited state of dissociated acids, including DPD, using a flash perturbation method (Lundy-Douglas & Schelly, 1976).

2. Structural Analysis in Crystallography

The structure of compounds similar to DPD, like disodium 4,5,6-trihydroxybenzene-1,3-disulfonate, has been analyzed to understand how their molecular structures are affected by factors like planarity and substitution. Song et al. (2010) provided insights into the structural deformations and sodium ion coordination in these compounds (Song et al., 2010).

3. Use in Chromogenic Indicators and Cell Viability Assays

Ishiyama et al. (1997) synthesized a water-soluble disulfonated tetrazolium salt, which could be reduced by NADH to produce a water-soluble formazan dye, applicable as a sensitive chromogenic indicator for NADH and in cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).

4. Adsorption Studies with Activated Carbon Cloth

Ayranci and Duman (2010) investigated the interactions of compounds including sodium 1,3-benzene disulfonic acid with activated carbon cloth in aqueous solutions, providing insights into adsorption behaviors and kinetic data relevant to environmental applications (Ayranci & Duman, 2010).

5. Application in Electrochemistry and Battery Technologies

Sodium sulfonate groups, as in DPD, have been explored for their potential in electrochemical applications. Zhao et al. (2018) tested sodium sulfonate substituted anthraquinone as an organic positive electrode material in potassium batteries, demonstrating its enhanced electrochemical performance and potential for developing high-performance organic electrode materials (Zhao et al., 2018).

6. Utilization in Redox Flow Batteries

Permatasari, Lee, and Kwon (2020) proposed compounds including 4,5-dihydroxybenzene-1,3-disulfonic acid (similar to DPD) for use in aqueous organic redox flow batteries. Their research focused on optimizing performance and understanding the effects of sodium ions and acid concentration on the battery’s capacity and efficiency (Permatasari, Lee, & Kwon, 2020).

Mechanism of Action

Target of Action:

DHPDS primarily targets intracellular pH changes. It acts as a pH-sensitive dye, allowing researchers to monitor pH variations within cells (pHi) . By interacting with specific cellular components, DHPDS provides insights into dynamic pH fluctuations.

Action Environment:

Environmental factors influence DHPDS’s efficacy and stability:

properties

IUPAC Name

disodium;6,8-dihydroxypyrene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8S2.2Na/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10;;/h1-6,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISMNCQKTAIERN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583623
Record name Disodium 6,8-dihydroxypyrene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61255-63-8
Record name Disodium 6,8-dihydroxypyrene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61255-63-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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